molecular formula C6H15ClOSi B102053 Trimethyl 1-(chloroisopropoxy)silane CAS No. 18171-12-5

Trimethyl 1-(chloroisopropoxy)silane

Cat. No. B102053
CAS RN: 18171-12-5
M. Wt: 166.72 g/mol
InChI Key: XCWTZWMRGUUKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl 1-(chloroisopropoxy)silane is an organosilicon compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as toluene, chloroform, and ether. Trimethyl 1-(chloroisopropoxy)silane is an important reagent in organic synthesis and is used in the preparation of various functionalized silanes.

Mechanism Of Action

The mechanism of action of trimethyl 1-(chloroisopropoxy)silane is based on its ability to react with nucleophiles such as alcohols, amines, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of functionalized silanes. The reactivity of trimethyl 1-(chloroisopropoxy)silane is enhanced by the presence of a Lewis acid catalyst, which activates the silicon center towards nucleophilic attack.
Biochemical and Physiological Effects:
Trimethyl 1-(chloroisopropoxy)silane is not known to have any significant biochemical or physiological effects. It is a relatively stable compound and is not expected to interact with biological systems.

Advantages And Limitations For Lab Experiments

The advantages of using trimethyl 1-(chloroisopropoxy)silane in lab experiments include its high reactivity towards nucleophiles, its ability to form functionalized silanes, and its compatibility with a wide range of solvents. The limitations of using trimethyl 1-(chloroisopropoxy)silane include its toxicity, which requires careful handling and disposal, and its sensitivity to moisture, which can lead to hydrolysis and decomposition.

Future Directions

For research on trimethyl 1-(chloroisopropoxy)silane include the development of new synthetic methods, the preparation of novel functionalized silanes, and the exploration of its potential applications in materials science, catalysis, and drug discovery. Additionally, further studies are needed to understand the reactivity and mechanism of action of trimethyl 1-(chloroisopropoxy)silane, as well as its potential toxicity and environmental impact.

Synthesis Methods

Trimethyl 1-(chloroisopropoxy)silane is synthesized by reacting chloroisopropyl ether with trimethylchlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of trimethyl 1-(chloroisopropoxy)silane.

Scientific Research Applications

Trimethyl 1-(chloroisopropoxy)silane is used extensively in scientific research as a reagent in organic synthesis. It is used in the preparation of various functionalized silanes, which have applications in materials science, catalysis, and drug discovery. Trimethyl 1-(chloroisopropoxy)silane is also used in the synthesis of silicon-based polymers, which have potential applications in electronic devices and biomaterials.

properties

CAS RN

18171-12-5

Product Name

Trimethyl 1-(chloroisopropoxy)silane

Molecular Formula

C6H15ClOSi

Molecular Weight

166.72 g/mol

IUPAC Name

1-chloropropan-2-yloxy(trimethyl)silane

InChI

InChI=1S/C6H15ClOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3

InChI Key

XCWTZWMRGUUKJO-UHFFFAOYSA-N

SMILES

CC(CCl)O[Si](C)(C)C

Canonical SMILES

CC(CCl)O[Si](C)(C)C

Origin of Product

United States

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